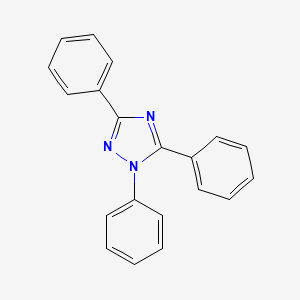
3-Propan-2-ylglutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propan-2-ylglutamic acid is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a propan-2-yl group attached to the glutamic acid backbone, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propan-2-ylglutamic acid typically involves the alkylation of glutamic acid. One common method is the reaction of glutamic acid with isopropyl halides under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through hydrolysis and purification steps.
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria, such as Bacillus subtilis, are engineered to produce the compound through metabolic pathways. The fermentation process is optimized to maximize yield and purity, followed by extraction and purification to obtain the final product.
化学反应分析
Types of Reactions
3-Propan-2-ylglutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The propan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often employ reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
3-Propan-2-ylglutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a model for studying amino acid metabolism and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.
作用机制
The mechanism of action of 3-Propan-2-ylglutamic acid involves its interaction with specific molecular targets, such as glutamate receptors. These receptors are involved in neurotransmission and play a role in various neurological processes. The compound can modulate receptor activity, influencing synaptic transmission and neuronal communication.
相似化合物的比较
Similar Compounds
Glutamic Acid: The parent compound, widely known for its role in protein synthesis and neurotransmission.
γ-Aminobutyric Acid (GABA): A neurotransmitter derived from glutamic acid, involved in inhibitory signaling in the nervous system.
N-Methyl-D-Aspartate (NMDA): Another derivative of glutamic acid, known for its role in excitatory neurotransmission.
Uniqueness
3-Propan-2-ylglutamic acid is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. This modification can enhance its stability, alter its reactivity, and potentially improve its therapeutic efficacy compared to other similar compounds.
属性
CAS 编号 |
2446-00-6 |
|---|---|
分子式 |
C8H15NO4 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
2-amino-3-propan-2-ylpentanedioic acid |
InChI |
InChI=1S/C8H15NO4/c1-4(2)5(3-6(10)11)7(9)8(12)13/h4-5,7H,3,9H2,1-2H3,(H,10,11)(H,12,13) |
InChI 键 |
MOPYLICRFHPQOR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CC(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)
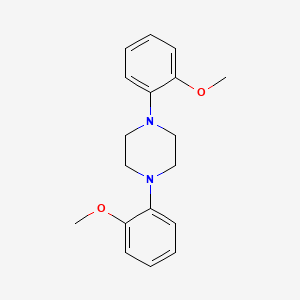
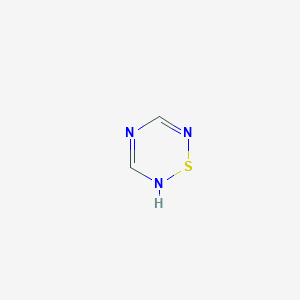
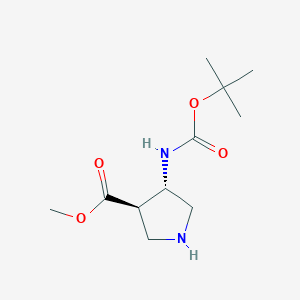
![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)
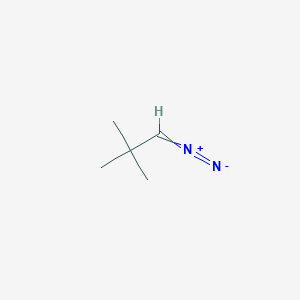
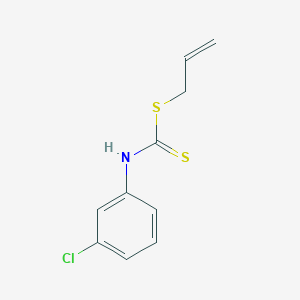


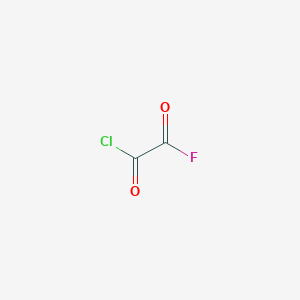
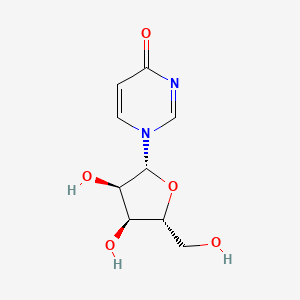
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
